1,1-Bis-chloromethyl-cyclopropane 1,1-Bis-chloromethyl-cyclopropane
Brand Name: Vulcanchem
CAS No.: 6202-96-6
VCID: VC3394218
InChI: InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2
SMILES: C1CC1(CCl)CCl
Molecular Formula: C5H8Cl2
Molecular Weight: 139.02 g/mol

1,1-Bis-chloromethyl-cyclopropane

CAS No.: 6202-96-6

Cat. No.: VC3394218

Molecular Formula: C5H8Cl2

Molecular Weight: 139.02 g/mol

* For research use only. Not for human or veterinary use.

1,1-Bis-chloromethyl-cyclopropane - 6202-96-6

Specification

CAS No. 6202-96-6
Molecular Formula C5H8Cl2
Molecular Weight 139.02 g/mol
IUPAC Name 1,1-bis(chloromethyl)cyclopropane
Standard InChI InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2
Standard InChI Key YWAPSFSUTMNTTA-UHFFFAOYSA-N
SMILES C1CC1(CCl)CCl
Canonical SMILES C1CC1(CCl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Representation

1,1-Bis-chloromethyl-cyclopropane features a cyclopropane ring core with two chloromethyl (-CH₂Cl) groups attached to a single carbon atom within the ring. The molecule has a molecular formula of C₅H₈Cl₂ and a molecular weight of 139.02 g/mol . The strained three-membered ring creates a unique spatial arrangement where the two chloromethyl groups extend outward from the ring structure, allowing for specific reactivity patterns.

The chemical identity can be represented through various notations:

Identifier TypeRepresentation
IUPAC Name1,1-bis(chloromethyl)cyclopropane
Molecular FormulaC₅H₈Cl₂
InChIInChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2
InChIKeyYWAPSFSUTMNTTA-UHFFFAOYSA-N
SMILESC1CC1(CCl)CCl

The three-dimensional conformation of 1,1-bis-chloromethyl-cyclopropane places the chloromethyl groups in a position that minimizes steric hindrance while maintaining the characteristic strain of the cyclopropane ring .

Nomenclature and Alternative Designations

The compound is recognized by several synonyms in chemical databases and research literature:

  • 1,1-bis-chloromethyl-cyclopropane (common name)

  • 1,1-bis(chloromethyl)cyclopropane (IUPAC preferred name)

  • Registry identifiers such as "6202-96-6" (CAS number)

The naming follows standard organic nomenclature principles, with the prefix "bis" indicating the presence of two identical substituents (chloromethyl groups) at position 1 of the cyclopropane ring.

Physical and Chemical Properties

Physical Characteristics

1,1-Bis-chloromethyl-cyclopropane exhibits physical properties consistent with its molecular structure and halogen content. While specific experimental data for this exact compound is limited in the provided sources, computational and theoretical predictions provide valuable insights into its physical behavior.

PropertyValueMethod of Determination
Molecular Weight139.02 g/molComputed based on molecular formula
XLogP3-AA2Computed partition coefficient
Hydrogen Bond Donor Count0Computed molecular feature
Hydrogen Bond Acceptor Count0Computed molecular feature
Rotatable Bond Count2Computed molecular feature
Exact Mass138.0003056 DaComputed high-precision mass

The compound's partition coefficient (XLogP3-AA) value of 2 suggests moderate lipophilicity, indicating reasonable solubility in organic solvents but limited water solubility . The absence of hydrogen bond donors and acceptors (both counts at 0) is consistent with the molecular structure, which lacks functional groups capable of hydrogen bonding .

Synthesis and Preparation Methods

Synthetic Pathways

Based on patent literature, a potential synthetic approach might involve:

  • Starting with appropriate precursors containing the necessary carbon framework

  • Introduction of the chloromethyl groups through chlorination reactions

  • Formation of the cyclopropane ring through cyclization reactions

One relevant synthetic pathway documented for a related compound involves a multi-step process starting with 2-amino-2-hydroxymethyl propane-1,3-diol as the initial raw material, followed by several transformations including chlorination, ring formation, and substitution reactions .

Laboratory Considerations

The synthesis of halogenated cyclopropane derivatives typically requires controlled reaction conditions due to the strained nature of the cyclopropane ring and the reactivity of the halogen-containing intermediates. Key considerations include:

  • Temperature control: Reactions often require specific temperature ranges to promote cyclopropanation while preventing side reactions

  • Catalyst selection: Phase transfer catalysts like crown ethers may enhance reaction efficiency

  • Solvent systems: Appropriate solvent selection can significantly impact reaction outcomes

For the related compound 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the synthesis employs dibenzo-18-crown-6 as a phase transfer catalyst, with bromoform as the reaction medium and pinacol as an additive to enhance reaction rates .

Applications and Research Significance

Synthetic Applications

1,1-Bis-chloromethyl-cyclopropane represents a potentially valuable building block in organic synthesis due to its unique structural features. The combination of a strained cyclopropane ring with two reactive chloromethyl groups provides multiple reaction pathways for further elaboration.

Potential synthetic applications include:

  • Serving as an electrophilic component in cross-coupling reactions

  • Acting as a precursor for cyclopropane ring expansion reactions

  • Functioning as a bifunctional alkylating agent in the synthesis of more complex molecules

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